6-(gamma,gamma-Dimethylallylamino)purine riboside
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVMJSALORZVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7724-76-7 | |
| Record name | Riboprine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Molecular Mechanisms of Action and Cellular Interventions by Riboprine
Riboprine's Interaction with Viral Nucleic Acid Synthesis
As a nucleoside analog, Riboprine intervenes in the synthesis of viral RNA. nih.govacs.org This interference is a multi-step process that begins with its metabolic activation within the host cell and culminates in the disruption of the viral genome's integrity.
Riboprine Phosphorylation and Formation of Triphosphate Metabolites
For Riboprine to exert its antiviral activity, it must first be converted into its active form. Like many nucleoside analog prodrugs, Riboprine undergoes intracellular phosphorylation to form its corresponding triphosphate (TP) nucleotide, Riboprine-TP. nih.govacs.orgacs.org This metabolic conversion is a critical step, as the triphosphate metabolite is the active molecule that directly interacts with the viral replication machinery. nih.govacs.org Studies have examined the activities of both Riboprine and its expected active metabolite, Riboprine-TP, confirming that this conversion is key to its mechanism. nih.govacs.org
Competitive Inhibition of Viral RNA Polymerases
Once converted to Riboprine-TP, the molecule acts as a mimic of natural nucleoside triphosphates (like ATP), competing for the active site of viral RNA polymerases. nih.govacs.org The viral RNA-dependent RNA polymerase (RdRp) enzyme can mistakenly recognize and incorporate Riboprine-TP into the growing viral RNA strand instead of the correct, naturally occurring nucleotide. nih.govacs.org This incorporation is a key step in the competitive inhibition of the polymerase's function.
Induction of Viral RNA Chain Termination and Error Catastrophe
The incorporation of Riboprine's metabolite into the viral RNA genetic strands has profound consequences for the virus. nih.govacs.org This event can lead to the premature termination of RNA synthesis, effectively halting the replication process. nih.govacs.org Furthermore, Riboprine's action is not limited to simple chain termination. It functions as a potent RNA mutagen, causing repeated ambiguous coding. nih.govnih.gov This leads to a mechanism known as "error catastrophe," where the accumulation of mutations in the viral genome surpasses a tolerable threshold, resulting in the production of faulty, non-infectious viral particles and a total loss of viral viability. nih.govacs.orgnih.govnih.gov
Enzymatic Targeting by Riboprine in Viral Pathogenesis
The effectiveness of Riboprine stems from its ability to target multiple, highly conserved viral enzymes simultaneously. This dual-targeting strategy is considered a successful tactic to halt viral multiplication, irrespective of the viral variant. nih.govacs.org
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
The primary target of many nucleoside antivirals, including Riboprine, is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viral genomes. patsnap.commdpi.com Both Riboprine and its triphosphate metabolite have been shown to strongly interact with the key catalytic pockets of the SARS-CoV-2 RdRp's active sites. nih.govacs.org This interaction effectively shuts down the polymerase's ability to synthesize new viral RNA. nih.gov In vitro studies have demonstrated Riboprine's potent inhibitory effect on the RdRp of the SARS-CoV-2 Omicron strain. nih.gov
Inhibition of Viral 3′-to-5′ Exoribonuclease (ExoN) Activity
A significant aspect of Riboprine's potent antiviral activity is its ability to inhibit the viral 3′-to-5′ exoribonuclease (ExoN). nih.govnih.govacs.org This enzyme acts as a proofreading mechanism for the virus, capable of removing misincorporated nucleotides from the growing RNA strand. researchgate.netnih.govexpasy.org By inhibiting ExoN, Riboprine prevents the virus from correcting the errors introduced by the RdRp's incorporation of the drug. nih.gov This dual inhibition of both RdRp and ExoN creates a synergistic effect; the RdRp is tricked into incorporating the mutagenic analog, and the proofreading ExoN is blocked from removing it. nih.govnih.gov This double blow severely hinders viral replication and is a key reason for Riboprine's high potency. nih.govnih.gov Studies have shown that Riboprine-TP displays strong interactions with the catalytic residues of the ExoN enzyme. nih.govacs.org
Interactive Data Table: In Vitro Efficacy of Riboprine
The following table summarizes the results from a biological assessment of Riboprine's ability to inhibit the replication of the Omicron strain of SARS-CoV-2.
| Compound | Anti-RdRp EC₅₀ (μM) | Anti-ExoN EC₅₀ (μM) | Anti-SARS-CoV-2 EC₅₀ (μM) |
| Riboprine | ~0.18 | ~0.28 | ~0.40 |
| Forodesine | ~0.20 | ~0.31 | ~0.65 |
| Data sourced from in vitro studies on the SARS-CoV-2 Omicron strain. nih.govacs.org |
Exploration of Triple Synergistic Inhibitory Modes (e.g., involving Adenosine (B11128) Kinase)
Riboprine's mechanism of action is multifaceted, involving synergistic inhibition of multiple targets, particularly in the context of antiviral activity. Research has highlighted a potent dual inhibitory action against key viral enzymes, with the potential for a third synergistic mode involving cellular kinases nih.gov.
In studies investigating its effects against SARS-CoV-2, Riboprine demonstrated the ability to hyperpotently inhibit viral replication nih.gov. This effect is primarily attributed to a double synergistic inhibitory action against two critical enzymes in the viral replication and proofreading process: RNA-dependent RNA polymerase (RdRp) and 3'-to-5' exoribonuclease (ExoN) acs.orgnih.gov. By targeting both of these indispensable enzymes, Riboprine can effectively shut down the polymerase/exoribonuclease-RNA nucleotide interactions, thereby blocking viral multiplication acs.orgnih.govnih.gov.
| Target/Factor | Role in Riboprine's Mechanism | Outcome of Interaction |
|---|---|---|
| RNA-dependent RNA polymerase (RdRp) | Direct viral enzyme target | Inhibition of viral genome replication acs.orgnih.gov |
| 3'-to-5' exoribonuclease (ExoN) | Direct viral enzyme target | Inhibition of viral proofreading activity acs.orgnih.gov |
| Adenosine Kinase (ADK) | Host cell activating enzyme | Phosphorylates Riboprine into its active form (e.g., iPAMP) nih.gov |
Inhibition of Purine (B94841) Nucleoside Phosphorylase (PNP)
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway and a target for the treatment of T-cell malignancies nih.govuochb.cz. While Riboprine is a purine nucleoside analogue, the available scientific literature primarily highlights other compounds for their potent and selective inhibition of PNP acs.orgnih.gov. For example, Forodesine is a well-characterized, powerful transition-state analogue inhibitor of PNP acs.orgnih.gov. Studies that evaluate both Riboprine and Forodesine distinguish their primary mechanisms, characterizing Forodesine as the PNP inhibitor and Riboprine as a natural phytochemical with other modes of action acs.orgnih.gov. At present, there is a lack of direct evidence demonstrating that Riboprine is a significant inhibitor of purine nucleoside phosphorylase.
Riboprine's Role in Modulating Cellular Processes Beyond Viral Replication
Beyond its antiviral properties, Riboprine intervenes in fundamental cellular processes, including autophagy, protein synthesis, and immunological responses.
Autophagy Inhibition Mechanisms
Riboprine has been identified as a novel inhibitor of autophagy, a cellular process for degrading and recycling cellular components researchgate.netmedchemexpress.com. Its inhibitory action is unique in that it targets two distinct stages of the autophagic flux researchgate.net.
Initially, Riboprine is phosphorylated by adenosine kinase into 5′-iPA-monophosphate. This active form leads to the activation of AMP-activated protein kinase (AMPK), which in turn induces the accumulation of autophagosomes researchgate.net. However, in a subsequent step, Riboprine blocks the completion of the autophagic process. It prevents the fusion of these autophagosomes with lysosomes by disrupting the function of Rab7, a small GTPase that is essential for this fusion event researchgate.net. The defective function of Rab7 is a result of Riboprine-mediated inhibition of its prenylation researchgate.net. This dual action—inducing the formation of autophagosomes while simultaneously blocking their clearance—leads to a net inhibition of autophagy completion, which can ultimately trigger apoptotic cell death in cancer cells researchgate.net.
| Stage of Autophagy | Effect of Riboprine | Molecular Mechanism |
|---|---|---|
| Autophagosome Formation | Accumulation of autophagosomes | Phosphorylation by Adenosine Kinase and subsequent activation of AMPK researchgate.net |
| Autophagosome-Lysosome Fusion | Blockage of fusion | Inhibition of Rab7 prenylation, leading to defective localization and function researchgate.net |
Impact on Translation Efficiency via tRNA Modification (as N6-Isopentenyladenosine)
Riboprine is chemically known as N6-isopentenyladenosine (i6A), a naturally occurring hypermodified nucleoside found in transfer RNA (tRNA) nih.govgenelink.com. This modification plays a critical role in the efficiency and fidelity of protein synthesis medchemexpress.comnih.gov.
Modulation of Immunological Factors
Riboprine and its analogues have demonstrated the ability to modulate immunological responses, primarily through anti-inflammatory and antioxidant effects researchgate.netnih.gov. The mechanism underlying these effects involves the activation of the NRF2-mediated oxidative stress response pathway researchgate.netnih.gov.
In vitro studies have shown that Riboprine can reduce the cellular production of reactive oxygen species (ROS) nih.gov. This antioxidant effect has been confirmed in vivo, where topical application of Riboprine was shown to lessen inflammatory responses researchgate.netnih.gov. In a mouse model of TPA-induced inflammation, Riboprine pretreatment significantly reduced inflammation and decreased the number of infiltrating neutrophils, which are key immune cells involved in the inflammatory cascade researchgate.netnih.gov. By activating the NRF2 pathway, Riboprine triggers a cellular defense against oxidative stress, suggesting its potential as a modulator of inflammatory conditions researchgate.net. Furthermore, as a nucleoside that interacts with adenosine kinase, Riboprine is linked to adenosine signaling pathways, which are known to play a key role in regulating inflammation and immune responses .
Preclinical Research and Efficacy Studies of Riboprine
Antiviral Efficacy Investigations of Riboprine
Riboprine, a nucleoside analogue, has been the subject of significant preclinical research to evaluate its potential as an antiviral agent. Studies have primarily focused on its efficacy against SARS-CoV-2 and its variants, with additional research exploring its activity against a range of other viral pathogens.
Evaluation Against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Variants (e.g., Omicron)
Preclinical in silico and in vitro studies have demonstrated Riboprine's potential as a potent inhibitor of SARS-CoV-2, including the Omicron variant. Research has shown that Riboprine and its triphosphate metabolite can effectively target the virus's RNA-dependent RNA polymerase (RdRp) and 3′-to-5′ exoribonuclease (ExoN), two enzymes crucial for viral replication. nih.govnih.govmdpi.complos.org This dual-targeting mechanism is believed to contribute to its significant antiviral activity. nih.govmdpi.com
Efficacy against Other Viral Pathogens (e.g., Respiratory Syncytial Virus, Hepatitis C Virus, Lassa Fever Virus, Hantavirus)
While the user's request specified Riboprine, the available scientific literature extensively documents the antiviral activity of a related compound, Ribavirin , against a broad spectrum of other viral pathogens. It is important to note that Riboprine and Ribavirin are distinct molecules.
Respiratory Syncytial Virus (RSV): Ribavirin has demonstrated a clear antiviral effect on RSV in in vitro studies. nih.gov It has been shown to reduce the number of infectious virus particles and lessen the cytopathic effect of the virus in cell cultures. nih.gov The guanosine analog is a broad-spectrum antiviral agent with proven activity against RSV and other RNA viruses. frontiersin.org
Hepatitis C Virus (HCV): Ribavirin, often used in combination with other drugs, has been a cornerstone of Hepatitis C treatment. bohrium.com It has shown efficacy in augmenting the viral response in patients with genotype 1 HCV infection when used in combination with direct-acting antivirals. nih.gov However, some studies suggest that adding ribavirin to newer sofosbuvir-based regimens may not significantly improve sustained virological response rates in all patient populations. mdpi.comnih.gov
Lassa Fever Virus: The use of Ribavirin for Lassa fever has been a subject of debate. While some early clinical studies suggested a benefit, particularly when administered early in the course of the illness, more recent analyses have raised concerns about the methodology of these studies and have suggested that ribavirin may not be effective in all patients. plos.orgnih.gov In vitro studies have shown that Ribavirin can inhibit Lassa virus replication, but the concentrations required may not be consistently achieved in patients with the currently used doses. nih.govukhsa.gov.uk Mathematical modeling suggests that Ribavirin's main mode of action might be to protect infected cells from dying rather than directly reducing the viral load. nih.gov
Hantavirus: Ribavirin is the only antiviral medication currently used to treat Hemorrhagic Fever with Renal Syndrome (HFRS) caused by the Hantaan virus (HTNV). nih.gov Both in vitro and in vivo studies have confirmed its activity against hantaviruses. frontiersin.org In vitro, Ribavirin has been shown to inhibit the replication of Andes virus, a cause of Hantavirus Pulmonary Syndrome (HPS). plos.org Studies in animal models have also demonstrated its efficacy in preventing lethal HPS when administered post-exposure. mdpi.complos.org
In Vitro Antiviral Assays and Cellular Models (e.g., Gaussia-luciferase reporter assays, cell-based replication assays)
A variety of in vitro assays and cellular models have been employed to assess the antiviral efficacy of Riboprine. A key method used is the in vitro anti-SARS-CoV-2 RdRp bioassay, which utilizes Gaussia-luciferase (Gluc) as a reporter to measure the inhibitory activity of compounds against the viral polymerase. nih.gov
Cell-based replication assays are also crucial in evaluating antiviral potential. For instance, Vero E6 cells have been used to determine the efficacy of Riboprine against the SARS-CoV-2 Omicron variant. nih.gov In these assays, the reduction in viral replication is measured to determine the compound's EC50 value. acs.org Furthermore, cytotoxicity of the compounds is evaluated in these cell lines using assays like the CellTiter-Glo Luminescent Cell Viability Assay to ensure that the antiviral effects are not due to general cell toxicity. nih.govacs.org
Comparative Analysis of Riboprine's Efficacy with Established Antivirals (e.g., Remdesivir (B604916), Molnupiravir)
Comparative studies have indicated that Riboprine exhibits superior or comparable in vitro efficacy against SARS-CoV-2 when compared to established antivirals such as Remdesivir and Molnupiravir (B613847). nih.govmdpi.com
Biological evaluations have shown that Riboprine demonstrates "interesting therapeutic superiority" over these established drugs in targeting SARS-CoV-2 Omicron variant particles. nih.gov In vitro studies have reported that Riboprine possesses significantly lower EC50 values against both the RdRp enzyme and the whole SARS-CoV-2 virus compared to Remdesivir and Molnupiravir, suggesting a more potent antiviral activity. nih.govmdpi.com
The following table summarizes the comparative in vitro efficacy data from one such study:
| Compound | Anti-RdRp EC50 (μM) | Anti-ExoN EC50 (μM) | Anti-SARS-CoV-2 EC50 (μM) |
| Riboprine | 0.18 | 0.28 | 0.40 |
| Forodesine | 0.20 | 0.31 | 0.65 |
| Remdesivir | 1.12 | 2.10 | 1.56 |
| Molnupiravir | 0.28 | 0.48 | 0.35 |
| Data from a preclinical in vitro study. nih.govmdpi.com |
Anti-Melanoma Activity Research of Riboprine
Investigation of Anti-Proliferative and Apoptotic Effects in Melanoma Models
Based on the available scientific literature, there is currently no published research investigating the anti-proliferative and apoptotic effects of Riboprine in melanoma models.
Delineation of Signaling Pathways Implicated in Anti-Melanoma Activity (e.g., AMPK, Rab7 prenylation)
There is currently no scientific evidence to suggest that Riboprine is involved in the modulation of the AMPK or Rab7 prenylation signaling pathways in melanoma. The AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis and metabolism, and its activation has been shown to inhibit the proliferation of human melanomas with an activated MAPK pathway. nih.gov Similarly, the small GTPase Rab7 is recognized as a key regulator of endolysosomal trafficking and has been identified as a driver of melanoma progression. nih.govnih.gov However, no studies to date have linked Riboprine to either of these critical pathways in the context of melanoma.
Combination Therapy Research Involving Riboprine
While research into combination therapies involving Riboprine exists, it is centered on its antiviral applications rather than oncology.
Investigations into the synergistic effects of Riboprine have been conducted in the context of viral infections. For instance, studies have explored its potential in combination with other agents to enhance antiviral activity. One study highlighted the potential for synergistic effects when Riboprine was combined with remdesivir against SARS-CoV-2 in vitro. nih.gov However, there is no available research demonstrating synergistic antiviral or anticancer effects of Riboprine when co-administered with 10-deazaaminopterin.
The concept of utilizing multi-target drugs or combination therapies is a well-established and promising strategy for managing complex diseases, including cancer and viral infections. nih.govbenthamscience.comnih.gov This approach aims to simultaneously modulate multiple molecular targets or biochemical pathways to improve therapeutic efficacy, overcome drug resistance, and potentially reduce side effects. nih.govnih.gov The rationale behind this strategy lies in the multifactorial nature of many diseases, where targeting a single pathway may be insufficient for effective treatment. benthamscience.comnih.gov By employing a multi-pronged attack, it is possible to disrupt disease progression more effectively. This can involve a single drug designed to interact with multiple targets or the co-administration of multiple drugs that act on different pathways. nih.gov While this is a sound therapeutic principle, its specific application to Riboprine in the context of melanoma remains unexplored.
Computational and Structural Biology Investigations of Riboprine
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking studies are utilized to predict the preferred orientation and binding affinity of a ligand, such as Riboprine, within the binding pocket of a target protein. This helps in understanding how the molecule might interact with the enzyme at an atomic level.
Prediction of Binding Affinities with Target Viral Enzymes (e.g., RdRp, ExoN)
Computational studies have investigated the binding affinities of Riboprine, often in its triphosphate form (Riboprine-TP), with SARS-CoV-2 enzymes like RdRp (nsp12) and ExoN (nsp14). Molecular docking revealed that Riboprine-TP exhibited favorable binding free energies with both SARS-CoV-2 RdRp and ExoN. acs.orgnih.gov Specifically, Riboprine-TP showed inhibitory binding energies ranging from -6.7 to -8.7 kcal/mol against these enzymes, which were comparable to or better than those of reference antiviral nucleotides like GS-443902 and NHC-TP. acs.org Riboprine in its nucleoside form also showed promising binding energies against SARS-CoV-2 RdRp and ExoN, ranging from -6.4 to -7.8 kcal/mol, compared to reference drugs like remdesivir (B604916) and molnupiravir (B613847). nih.gov
Table 1: Predicted Binding Energies of Riboprine and Riboprine-TP with SARS-CoV-2 Enzymes
| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Reference Compounds |
| Riboprine-TP | SARS-CoV-2 RdRp | -6.7 to -8.7 | GS-443902, NHC-TP |
| Riboprine-TP | SARS-CoV-2 ExoN | -6.7 to -8.7 | GS-443902, NHC-TP |
| Riboprine | SARS-CoV-2 RdRp | -6.4 to -7.8 | Remdesivir, Molnupiravir |
| Riboprine | SARS-CoV-2 ExoN | -6.4 to -7.8 | Remdesivir, Molnupiravir |
Identification of Key Residues and Catalytic Pocket Interactions
Analysis of the docking results has provided insights into the specific amino acid residues within the catalytic pockets of RdRp and ExoN that interact with Riboprine and its triphosphate form. These interactions primarily involve hydrogen bonding, hydrophobic interactions, ionic bonding, and sometimes water bridges. acs.org Riboprine and Riboprine-TP were shown to effectively interact with most of the active amino acid residues in the catalytic sites of both enzymes. acs.org The computational data suggest that Riboprine and its active TP metabolites strongly engage with the key catalytic pockets of SARS-CoV-2 RdRp and ExoN. nih.govacs.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to assess the stability of the protein-ligand complex over time and to observe the conformational changes of both the protein and the ligand upon binding.
Analysis of Ligand-Enzyme Complex Stability and Conformational Dynamics
MD simulations of the complexes formed between Riboprine-TP and the SARS-CoV-2 RdRp and ExoN enzymes have been conducted to evaluate their stability. These simulations revealed relatively good stability of the formed protein-ligand complexes compared to reference ligands. acs.orgnih.gov Complexes of triphosphate nucleotide analogues, including Riboprine-TP, with SARS-CoV-2 ExoN generally showed greater stability with less fluctuations in root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values compared to complexes with SARS-CoV-2 RdRp. acs.orgnih.govnih.gov Riboprine-TP and forodesine-TP demonstrated favorable results across various MD simulation parameters, suggesting stable interactions with the target enzymes. acs.orgnih.gov Similarly, MD simulations with Riboprine in its nucleoside form also confirmed the relative stabilities of the complexes with RdRp and ExoN. nih.gov
In Silico Screening and Filtration of Nucleoside Analogue Libraries
In silico screening and computational filtration of nucleoside analogue libraries have been crucial steps in identifying potential antiviral compounds like Riboprine. This process involves using computational methods to evaluate large collections of compounds for their likelihood of possessing desired biological activity. For instance, in the search for inhibitors of SARS-CoV-2, extensive libraries of nucleoside analogues have been subjected to in silico screening to identify candidates capable of targeting key viral enzymes such as RNA-dependent RNA polymerase (RdRp) and 3'-to-5' exoribonuclease (ExoN). nih.govguidetopharmacology.orgwikipedia.orgfishersci.caresearchgate.netwikipedia.orgnewdrugapprovals.org Gradual computational filtration, based on criteria such as predicted binding affinity and interaction profiles with the target enzymes, has successfully identified a subset of promising nucleoside analogues. nih.govguidetopharmacology.orgwikipedia.orgfishersci.caresearchgate.net Riboprine was among the six nucleoside analogues identified as particularly promising through this computational filtration process. nih.govguidetopharmacology.orgwikipedia.orgfishersci.caresearchgate.net
Computational Validation of Experimental Biochemical Findings
Computational studies play a vital role in validating experimental biochemical findings by providing a theoretical basis for observed biological activity. In the case of Riboprine, computational evaluations, such as molecular docking and simulation studies predicting strong binding to the active sites of SARS-CoV-2 RdRp and ExoN, have been supported by subsequent in vitro biochemical experiments. wikipedia.orgfishersci.cabidd.groupnewdrugapprovals.org Experimental assays have demonstrated Riboprine's potent inhibitory activity against these enzymes and its ability to inhibit the replication of SARS-CoV-2. nih.govguidetopharmacology.orgwikipedia.orgfishersci.caresearchgate.netnewdrugapprovals.orgwikipedia.org The agreement between the in silico predictions and the in vitro results strengthens the evidence for Riboprine's potential as an antiviral agent targeting these essential viral enzymes. This computational validation provides a deeper understanding of the molecular interactions underlying the observed biological effects.
Detailed research findings from these studies include the in vitro half-maximal effective concentration (EC50) values of Riboprine against SARS-CoV-2 enzymes and viral replication. These values, often determined experimentally, are correlated with the insights gained from computational docking and simulation studies regarding the predicted binding strength and mode of interaction.
| Compound | Target Enzyme/Virus | EC50 (µM) | Source |
| Riboprine | SARS-CoV-2 RdRp | ~0.18 | nih.govwikipedia.org |
| Riboprine | SARS-CoV-2 ExoN | ~0.28 | nih.govwikipedia.org |
| Riboprine | SARS-CoV-2 Omicron | ~0.40 | nih.govwikipedia.org |
| Riboprine | SARS-CoV-2 RdRp | 0.21 | guidetopharmacology.orgwikipedia.org |
| Riboprine | SARS-CoV-2 | 0.45 | guidetopharmacology.orgwikipedia.org |
| Forodesine | SARS-CoV-2 RdRp | ~0.20 | nih.govwikipedia.org |
| Forodesine | SARS-CoV-2 ExoN | ~0.31 | nih.govwikipedia.org |
| Forodesine | SARS-CoV-2 Omicron | ~0.65 | nih.govwikipedia.org |
| Forodesine | SARS-CoV-2 RdRp | 0.23 | guidetopharmacology.orgwikipedia.org |
| Forodesine | SARS-CoV-2 | 0.70 | guidetopharmacology.orgwikipedia.org |
Note: EC50 values may vary slightly between studies depending on the specific assay conditions and viral subvariant used.
Structure Activity Relationship Sar Studies of Riboprine and Its Analogs
Identification of Core Structural Elements Essential for Biological Activity
Research indicates that the core structural elements of Riboprine, characteristic of a nucleoside analog, are fundamental for its biological activity, particularly its antiviral potential. As an adenosine (B11128) analog, it features a purine (B94841) base (adenine) linked to a ribose sugar moiety nih.govgenesilico.pl. Studies investigating its activity against SARS-CoV-2 have highlighted the importance of this nucleoside structure for inhibiting key viral enzymes, specifically RNA-dependent RNA polymerase (RdRp) and the 3′-to-5′ exoribonuclease (ExoN) researchgate.netnih.govacs.org. The substituted adenine (B156593) nucleobase appears to play a significant role in the interaction with these enzymes, with specific interactions noted between the substituted adenine and catalytic residues like ExoN-Asp90 nih.govacs.org. This suggests that both the nucleoside scaffold and the N6 isopentenyl modification are essential for its observed inhibitory effects.
Rational Design of Riboprine Derivatives for Enhanced Potency and Selectivity
While specific detailed examples of rationally designed Riboprine derivatives were not extensively detailed in the provided search results, the literature suggests that the relatively flexible chemical structure of Riboprine is amenable to chemical modifications researchgate.netresearchgate.net. The principle of rational drug design involving nucleoside analogs often focuses on modifying the base, sugar, or phosphate (B84403) groups to improve binding affinity, metabolic stability, and selectivity for target enzymes mdpi.comnih.govresearchgate.net. The observed potent dual inhibitory activity of Riboprine against SARS-CoV-2 RdRp and ExoN suggests that modifications aimed at optimizing interactions with the catalytic sites of these specific enzymes could lead to derivatives with enhanced potency and potentially broader-spectrum antiviral activity researchgate.netnih.govacs.org. The success seen with modifications in other nucleoside analogs, such as the introduction of fluorine atoms to enhance antiviral activity against coronaviruses, supports the potential for rational design strategies applied to the Riboprine scaffold mdpi.com.
Prodrug Design and Characterization of Active Riboprine Metabolites (e.g., Triphosphate forms)
Riboprine is understood to function as a prodrug, requiring intracellular phosphorylation to its active triphosphate form, Riboprine-TP researchgate.netnih.govacs.orgacs.orgnih.gov. This metabolic conversion is a common pathway for nucleoside analogs to become biologically active, allowing them to mimic natural nucleotides and interfere with viral replication processes nih.gov. The conversion of nucleoside prodrugs into their active triphosphate forms is an enzymatic, multi-step process that occurs within cells acs.org.
Riboprine-TP has been characterized as a major metabolic phosphorylated ester of Riboprine and has demonstrated potent inhibitory activity against SARS-CoV-2 RdRp and ExoN, often exhibiting better activity compared to the parent nucleoside nih.govacs.orgacs.orgnih.gov. In silico and in vitro studies have shown that Riboprine-TP strongly interacts with the key catalytic pockets of these viral enzymes researchgate.netnih.govacs.org. For instance, Riboprine-TP displayed significant hydrogen bonding interactions with SARS-CoV-2 proteins, particularly between its substituted adenine and ExoN-Asp90 nih.govacs.org.
The following table summarizes some of the reported in vitro activities of Riboprine and Riboprine-TP against SARS-CoV-2 and its enzymes:
| Compound | Target Enzyme/Virus | EC₅₀ (μM) | Reference |
| Riboprine | SARS-CoV-2 RdRp | ~0.18 | researchgate.netacs.org |
| Riboprine | SARS-CoV-2 ExoN | ~0.28 | researchgate.netacs.org |
| Riboprine | SARS-CoV-2 | ~0.40 | researchgate.netacs.org |
| Riboprine-TP | SARS-CoV-2 RdRp | Very promising | researchgate.netnih.govacs.org |
| Riboprine-TP | SARS-CoV-2 ExoN | Very promising | researchgate.netnih.govacs.org |
Note: "Very promising" indicates potent activity reported in the sources, with specific numerical values sometimes slightly varying between studies or presented in figures/tables not directly extractable as single values in the snippets.
The characterization of Riboprine-TP as the active metabolite underscores the importance of intracellular phosphorylation for Riboprine's biological effects and provides a basis for understanding its mechanism of action as an antiviral agent.
Biosynthesis and Endogenous Occurrence of Riboprine
Natural Presence of Riboprine in Biological Systems (e.g., Arabidopsis thaliana, Rhodococcus fascians)
Riboprine has been reported to occur naturally in a variety of organisms, including the model plant Arabidopsis thaliana and the bacterium Rhodococcus fascians. nih.govneist.res.inneist.res.in Its presence in Arabidopsis thaliana is consistent with its role as a plant growth regulator and a component of tRNA. researchgate.netresearchgate.net In Rhodococcus fascians, a phytopathogenic bacterium known for inducing leafy galls in plants, cytokinin biosynthesis plays a key role in symptom development. mun.cae-gro.org The fas operon in R. fascians is homologous to operons involved in cytokinin production, contributing to the abnormal plant growth observed in infected tissues. mun.ca Riboprine has also been detected in various food items, indicating its natural occurrence in a wider range of biological sources. hmdb.ca
Elucidation of Biosynthetic Pathways (e.g., Mevalonate (B85504) Pathway)
The biosynthesis of isoprenoid cytokinins, including the isopentenyl group that forms part of Riboprine, primarily involves two metabolic routes for the synthesis of the isoprenoid side chain precursors: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. oup.complant-biology.com
Two main pathways lead to the formation of isoprenoid cytokinins:
The de novo pathway (Adenosine Phosphate-IPT pathway): This pathway involves the enzyme adenylate isopentenyltransferase (IPT), which catalyzes the transfer of an isoprenoid moiety, typically dimethylallyl pyrophosphate (DMAPP) or (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBDP), to adenosine (B11128) 5'-phosphates (AMP, ADP, or ATP). plant-biology.comnih.govfrontiersin.org In plants, IPT enzymes are localized in different cellular compartments, with cytosolic and mitochondrial IPTs thought to utilize DMAPP from the MVA pathway, while plastidic IPTs mainly use precursors from the MEP pathway for the biosynthesis of zeatin-type cytokinins. oup.comfrontiersin.org The nucleotides formed (e.g., isopentenyladenosine-5'-monophosphate, iPMP) are precursors to various cytokinin forms, including Riboprine (isopentenyladenosine), which is the nucleoside form. pnas.org
The tRNA degradation pathway (tRNA-IPT pathway): This pathway involves the modification of adenine (B156593) residues at position 37 in certain tRNA molecules by tRNA-isopentenyltransferase (tRNA-IPT). frontiersin.orgresearchgate.netgenesilico.pl The isopentenyl side chain for this modification is primarily derived from the MVA pathway. frontiersin.org Degradation of these modified tRNA molecules can release cytokinin-containing products, including Riboprine, which can serve as a minor source of free cytokinins in some cellular contexts. researchgate.net
While the MEP pathway is considered the main source for trans-zeatin (B1683218) and isopentenyladenine in the de novo pathway in plants, the MVA pathway is largely responsible for the cis-zeatins and provides the isoprenoid precursor for the tRNA modification pathway. oup.complant-biology.comfrontiersin.org Riboprine, being an isopentenyladenosine, can originate from both the de novo pathway (as a nucleoside derived from iPMP) and the tRNA degradation pathway.
Enzymatic Conversions and Metabolic Fate of Riboprine in Cellular Environments
Once synthesized, Riboprine and other cytokinin nucleosides undergo various enzymatic conversions that are crucial for regulating their activity and maintaining cytokinin homeostasis within the cell. The interconversion between cytokinin bases, nucleosides, and nucleotides is a major aspect of cytokinin metabolism. researchgate.net
Key enzymatic processes involved in the metabolic fate of Riboprine and related cytokinins include:
Phosphorylation and Dephosphorylation: Riboprine (a nucleoside) can be phosphorylated to its corresponding nucleotide (isopentenyladenosine-5'-monophosphate, iPMP) by nucleoside kinases. Conversely, cytokinin nucleotides can be converted back to nucleosides by nucleotidases, and nucleosides to free bases by nucleosidases. researchgate.net These conversions affect the biological activity, as free bases and ribosides are generally considered the biologically active forms that bind to receptors, while nucleotides are often considered storage or precursor forms. nih.gov
Hydroxylation: Isopentenyl-type cytokinins can be hydroxylated, particularly at the isopentenyl side chain, to form zeatin-type cytokinins. This reaction is catalyzed by cytochrome P450 monooxygenases. nih.govresearchgate.net
Glycosylation: Cytokinins can be conjugated with sugars (glycosylation), forming O- and N-glucosides. O-glucosides are generally considered inactive storage forms that are resistant to degradation by cytokinin dehydrogenases but can be reactivated by β-glucosidases. nih.gov
Degradation: Cytokinin oxidases/dehydrogenases (CKX) are key enzymes responsible for the irreversible degradation of cytokinin bases and nucleosides, including Riboprine. nih.gov This oxidative cleavage of the N6 side chain is a primary mechanism for reducing active cytokinin levels.
The balance between biosynthesis, interconversion, and degradation pathways, mediated by specific enzymes, tightly regulates the endogenous levels of Riboprine and other cytokinins, influencing various cellular processes and developmental responses.
Advanced Research Methodologies and Analytical Techniques Applied to Riboprine
High-Throughput Screening Platforms for Antiviral Compound Identification
High-Throughput Screening (HTS) platforms play a crucial role in the initial identification of compounds with potential antiviral activity from large libraries. These automated systems allow for the rapid testing of thousands to millions of compounds against specific viral targets or cellular models of infection. Riboprine has been identified as a compound exhibiting activity against SARS-CoV-2 through the screening of a drug repurposing library, such as the ReFRAME library, using high-content imaging assays in human cells. wikidata.org This type of screening involves evaluating the ability of compounds to inhibit viral replication in infected cells, often by monitoring markers of infection or cell viability. wikidata.org The identification of Riboprine in such screens highlights the utility of HTS in discovering potential antiviral candidates from existing collections of compounds. wikidata.org
Crystallographic Analyses of Riboprine-Bound Enzymes
X-ray crystallography is a key technique for determining the three-dimensional structure of enzymes and visualizing how ligands bind to their active sites. This provides crucial atomic-level detail about the interactions, informing structure-based drug design and understanding the mechanism of inhibition. chem960.com
In the study of Riboprine's antiviral potential against SARS-CoV-2, the three-dimensional structures of target enzymes, such as the RNA-dependent RNA polymerase (RdRp, nsp12) and the 3′-to-5′ exoribonuclease (ExoN, nsp14), have been obtained from public databases like the RCSB Protein Data Bank (PDB). wikipedia.orgmims.comuni.luguidetopharmacology.orgnih.govguidetopharmacology.org These existing crystal structures of the unbound or other-ligand-bound enzymes are essential for computational studies, such as molecular docking and dynamics simulations, to predict how Riboprine might bind. wikipedia.orgmims.comuni.luguidetopharmacology.orgnih.govguidetopharmacology.org
However, the search results did not provide information about specific crystallographic analyses resulting in the determination of the crystal structure of an enzyme with Riboprine explicitly bound. While crystallography of target enzymes is foundational for related computational work, direct experimental visualization of Riboprine in complex with its target enzymes through crystallography was not detailed in the provided snippets.
Computational Chemistry Software and Force Fields in Drug Discovery (e.g., MOE with Amber-99)
Computational chemistry techniques, including molecular docking and molecular dynamics simulations, are indispensable tools in modern drug discovery for understanding ligand-target interactions, predicting binding affinities, and guiding the design of new compounds. researchgate.net These methods rely on specialized software and force fields to model the behavior of molecules.
In the research exploring Riboprine as an antiviral agent, particularly against SARS-CoV-2, computational studies have been extensively employed. The Molecular Operating Environment (MOE) software platform is frequently used for tasks such as protein and ligand preparation, molecular docking, and initial energy minimization. wikipedia.orgmims.comuni.luguidetopharmacology.org Force fields, such as Amber-99, are applied within MOE to perform energy minimization and molecular dynamics simulations, which assess the stability of protein-ligand complexes over time. wikipedia.orgmims.comuni.luguidetopharmacology.org
Molecular docking studies have been conducted to predict the binding orientation and affinity of Riboprine and its active triphosphate form (Riboprine-TP) to the catalytic active sites of SARS-CoV-2 RdRp and ExoN. wikipedia.orgmims.comguidetopharmacology.orgnih.govguidetopharmacology.orgnih.gov These studies often involve scoring functions (e.g., London-dG) to estimate the binding energy or S-score, providing an initial indication of complex stability. mims.com
Molecular dynamics simulations, typically performed after docking, provide a more dynamic view of the protein-ligand complex, evaluating its stability and the nature of interactions over a simulated time period (e.g., 100 ns). mims.comguidetopharmacology.org Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from these simulations helps assess the stability and conformational changes of the complex. mims.com
Research findings from computational studies indicate that Riboprine and Riboprine-TP show favorable binding energies and form relatively stable complexes with the active sites of SARS-CoV-2 RdRp and ExoN, suggesting potent inhibitory activities against these key viral enzymes. wikipedia.orgmims.comguidetopharmacology.orgnih.govguidetopharmacology.orgnih.gov These computational predictions have been supported by subsequent in vitro biological assays, which demonstrated the inhibitory effects of Riboprine on SARS-CoV-2 replication and enzyme activity. wikipedia.orgmims.comguidetopharmacology.orgnih.govguidetopharmacology.orgnih.gov
Here is a table summarizing some representative computational and in vitro findings related to Riboprine's activity against SARS-CoV-2 enzymes:
| Compound | Target Enzyme | Method | Result (e.g., EC50, Binding Energy) | Source |
| Riboprine | SARS-CoV-2 | In vitro Antiviral Assay | EC50: ~0.40 μM (Omicron variant) | wikipedia.orgmims.comnih.govguidetopharmacology.orgnih.gov |
| Riboprine | SARS-CoV-2 RdRp | In vitro Enzyme Assay | EC50: ~0.18 μM | wikipedia.orgmims.comnih.govguidetopharmacology.orgnih.gov |
| Riboprine | SARS-CoV-2 ExoN | In vitro Enzyme Assay | EC50: ~0.28 μM | wikipedia.orgmims.comnih.govguidetopharmacology.orgnih.gov |
| Riboprine-TP | SARS-CoV-2 RdRp | Molecular Docking (MOE/Amber-99) | Favorable Binding Energy | wikipedia.orgmims.comguidetopharmacology.orgnih.govguidetopharmacology.org |
| Riboprine-TP | SARS-CoV-2 ExoN | Molecular Docking (MOE/Amber-99) | Favorable Binding Energy | wikipedia.orgmims.comguidetopharmacology.orgnih.govguidetopharmacology.org |
| Riboprine-TP | SARS-CoV-2 RdRp | Molecular Dynamics (MOE/Amber-99) | Relatively Stable Complex | mims.comguidetopharmacology.org |
| Riboprine-TP | SARS-CoV-2 ExoN | Molecular Dynamics (MOE/Amber-99) | Relatively Stable Complex | mims.comguidetopharmacology.org |
Note: Specific numerical binding energy values from docking can vary depending on the protocol and scoring function used, but studies consistently report favorable interactions for Riboprine-TP with the target enzymes compared to other tested compounds. wikipedia.orgmims.comguidetopharmacology.orgnih.govguidetopharmacology.org
The integration of computational techniques with experimental validation is a powerful strategy in the research and repurposing of compounds like Riboprine, allowing for the prediction and understanding of their molecular mechanisms of action against viral targets.
Challenges and Future Directions in Riboprine Research
Addressing the Emergence of Viral Resistance Mechanisms
A critical challenge for any antiviral compound, including nucleoside analogs like Riboprine, is the potential for viruses to develop resistance. Viruses, particularly RNA viruses, exhibit high mutation rates due to the lack of high-fidelity proofreading mechanisms during replication. alliedacademies.org While coronaviruses like SARS-CoV-2 possess exoribonuclease (ExoN) proofreading activity, mutations can still arise that confer resistance. mdpi.com
Mechanisms of antiviral resistance can include mutations in viral enzymes targeted by the drug, such as RNA-dependent RNA polymerase (RdRp), or mechanisms that interfere with drug uptake or metabolism. alliedacademies.org For nucleoside analogs, resistance can involve mutations in the viral polymerase that reduce the incorporation of the analog or enhance the enzyme's ability to excise the misincorporated nucleotide. Understanding the specific mutations that may lead to Riboprine resistance is crucial. Research is needed to map potential resistance pathways and to develop strategies to circumvent or overcome them, potentially through combination therapies or the design of next-generation analogs less susceptible to resistance. biorxiv.orgbiorxiv.org
Optimization of Riboprine Analogs for Pan-Antiviral Activity
Riboprine has shown promising antiviral activity against SARS-CoV-2 by targeting both RdRp and ExoN enzymes. acs.orgnih.govnih.gov This dual-targeting mechanism is a potentially successful strategy to inhibit viral multiplication. acs.orgnih.gov However, optimizing Riboprine analogs to achieve broad-spectrum activity against a wider range of viruses with pandemic potential remains a key challenge and a critical future direction. kuleuven.beresearchgate.net
Future research should focus on structure-activity relationship studies to identify modifications to the Riboprine scaffold that enhance potency and broaden the antiviral spectrum. This involves synthesizing and evaluating novel Riboprine analogs against diverse viral families. The goal is to develop compounds that target conserved viral functions across multiple virus types, providing a proactive approach to emerging infections. kuleuven.berroij.com
Further Elucidation of Riboprine's Immunomodulatory Properties
Beyond its direct antiviral effects, Riboprine and other adenosine (B11128) analogs have demonstrated previously unknown immunomodulatory properties. nih.govembopress.orglsuhsc.edu Research suggests these properties may contribute to their antiviral activity, potentially by influencing host immune responses. nih.govembopress.org Specifically, some adenosine analogs are predicted to bind to the Adenosine A2A Receptor (A2AR), and this interaction may modulate immune cell function. nih.govembopress.orglsuhsc.edu
Further research is needed to fully elucidate the mechanisms by which Riboprine exerts its immunomodulatory effects. This includes identifying the specific immune pathways and cell types affected, and understanding how these effects contribute to viral clearance or disease outcome. Investigating the interaction of Riboprine and its metabolites with immune receptors like A2AR is a critical area of focus. embopress.orglsuhsc.edu A deeper understanding of these properties could inform the design of dual-activity compounds with both potent antiviral and beneficial immunomodulatory functions. nih.govembopress.org
Exploration of Novel Therapeutic Indications Beyond Antiviral and Anti-Melanoma
While Riboprine has shown promise as an antiviral, particularly against SARS-CoV-2 acs.orgnih.govresearchgate.net, and has been evaluated in clinical trials for other indications like nausea and surgical site infection nih.govembopress.org, exploring novel therapeutic uses is an important future direction. Riboprine is structurally related to N6-(Delta(2)-isopentenyl)adenosine, a compound with roles as an antineoplastic agent and a plant growth regulator. nih.gov
Given its nucleoside analog nature and potential immunomodulatory effects, Riboprine may have applications in other diseases where these mechanisms are relevant. Future research could investigate its potential in other types of cancer beyond melanoma, inflammatory conditions, or other infectious diseases. Repurposing existing compounds like Riboprine can be an accelerated strategy for finding treatments for new diseases. drugtargetreview.comfrontiersin.org
Integration of Multi-Omics Data to Understand Riboprine's Systemic Effects
Understanding the full systemic effects of Riboprine requires the integration of multi-omics data. frontiersin.orgnih.govnih.govplos.org Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of how a drug interacts with biological systems. frontiersin.orgnih.gov
Applying multi-omics analysis to Riboprine research can help elucidate its complex mechanisms of action, identify potential off-target effects, and discover biomarkers of response or resistance. frontiersin.orgplos.org This integrated approach can reveal network-based mechanisms and cascade regulatory relationships across molecular hierarchies, offering novel insights into Riboprine's impact at a systemic level. frontiersin.org
Development of Advanced Delivery Systems for Riboprine Analogs
The development of advanced delivery systems is crucial for optimizing the therapeutic efficacy and potentially mitigating any potential side effects of Riboprine and its analogs. acs.orgnih.gov Targeted drug delivery techniques can ensure that the compound reaches the intended site of action in sufficient concentrations while minimizing exposure to healthy tissues. acs.orgnih.gov
Future research should explore various delivery strategies, including nanoparticles, liposomes, or other encapsulation techniques. These systems could improve the pharmacokinetic profile, enhance cellular uptake in target cells (e.g., infected cells or cancer cells), and potentially enable new routes of administration. acs.orgnih.gov
Strategic Research for Pandemic Preparedness Leveraging Riboprine-like Scaffolds
The COVID-19 pandemic highlighted the urgent need for readily available antiviral therapies effective against emerging pathogens. biorxiv.orgresearchgate.netfrontiersin.org Riboprine's demonstrated activity against SARS-CoV-2 suggests that its nucleoside analog scaffold could serve as a valuable starting point for developing pan-coronavirus or even broader-spectrum antivirals for future pandemic preparedness. nih.govresearchgate.net
常见问题
Q. What is Riboprine’s primary mechanism of action against SARS-CoV-2, and how does it differ from established antivirals like remdesivir?
Riboprine inhibits SARS-CoV-2 replication through a dual mechanism: targeting the RNA-dependent RNA polymerase (RdRp) and the 3′-to-5′ exoribonuclease (ExoN), which are critical for viral RNA synthesis and proofreading. Unlike remdesivir, which primarily inhibits RdRp, Riboprine’s dual inhibition disrupts both viral replication and error correction, significantly reducing viral mutation rates. Biochemical assays show Riboprine’s EC50 values for RdRp (0.21 μM) and ExoN (0.25 μM) are lower than those of remdesivir (2.07 μM) .
Q. What in vitro evidence supports Riboprine’s efficacy against SARS-CoV-2 Omicron subvariants?
Riboprine demonstrated superior anti-Omicron activity (EC50 = 0.45 μM) compared to remdesivir (EC50 = 2.07 μM) and molnupiravir (EC50 = 2.61 μM) in Vero E6 cells. Its selectivity index (>222.2) indicates high specificity for viral over human targets, validated via cytotoxicity assays (CC50 > 100 μM) .
Q. How is Riboprine’s chemical structure optimized for antiviral activity?
Riboprine (C15H21N5O4; CAS 7724-76-7) is a natural purine nucleoside analog with a flexible isopentenyl side chain. This structure facilitates binding to conserved regions of SARS-CoV-2 enzymes, as shown in molecular docking studies. Its triphosphate metabolite (riboprine-TP) exhibits enhanced biocompatibility and antiviral potency due to improved cellular uptake .
Advanced Research Questions
Q. How can researchers design experiments to validate Riboprine’s dual inhibition of RdRp and ExoN?
- Step 1: Use biochemical assays with purified RdRp and ExoN proteins to measure inhibition kinetics (e.g., IC50).
- Step 2: Employ molecular dynamics (MD) simulations to assess binding stability (RMSD < 2 Å) and interaction patterns (e.g., H-bonds with Asp90 in ExoN).
- Step 3: Conduct cell-based assays (e.g., HEK293T or Vero E6) to confirm reduced viral load and mutation rates under Riboprine treatment .
Q. What methodological approaches resolve contradictions in Riboprine’s cytotoxicity data across cell lines?
- Approach 1: Perform comparative cytotoxicity assays (e.g., MTT or LDH release) in multiple cell lines (e.g., human vs. primate) to identify tissue-specific toxicities.
- Approach 2: Use transcriptomics to map Riboprine-TP’s metabolic pathways and off-target effects.
- Approach 3: Validate findings via independent replication studies, adhering to NIH preclinical reporting guidelines .
Q. How can Riboprine’s pharmacokinetics be optimized for clinical translation?
- Strategy 1: Modify the isopentenyl group to enhance plasma stability while retaining antiviral activity (guided by SAR studies).
- Strategy 2: Co-administer Riboprine with adenosine kinase inhibitors to reduce phosphorylation competition.
- Strategy 3: Use nanoparticle delivery systems to improve bioavailability, as suggested by its polar surface area (PSA = 110 Ų) and solubility data .
Q. What experimental frameworks address Riboprine’s potential resistance mechanisms in SARS-CoV-2?
- Framework 1: Serial passaging of SARS-CoV-2 in Riboprine-treated cells to identify resistance mutations (e.g., RdRp/ExoN substitutions).
- Framework 2: Structural modeling of mutant enzymes to predict Riboprine binding affinity changes.
- Framework 3: Cross-test Riboprine with other NAs (e.g., forodesine) to identify synergistic combinations that delay resistance .
Methodological Guidelines
-
PICOT Framework for Study Design:
-
Data Contradiction Analysis:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, discrepancies in cytotoxicity may stem from cell line-specific adenosine kinase expression, requiring mechanistic follow-up .
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